19-羟基胆固醇

描述

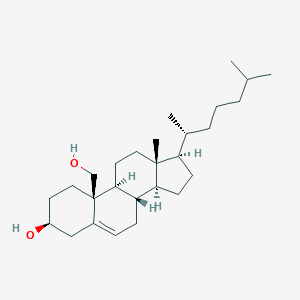

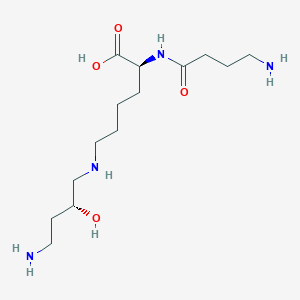

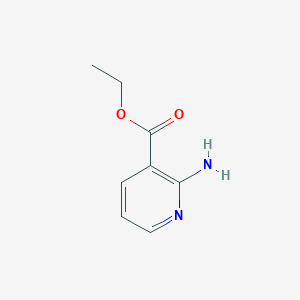

19-Hydroxycholesterol is a derivative of cholesterol. It has the molecular formula C27H46O2 and an average mass of 402.653 Da .

Molecular Structure Analysis

The molecular structure of 19-Hydroxycholesterol consists of a sterol nucleus with an additional hydroxyl group . This additional group differentiates it from cholesterol and impacts its interaction with biological membranes .

Chemical Reactions Analysis

19-Hydroxycholesterol has been used as an internal standard in the determination of cholesterol oxidation products (COPs) by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . The fragmentation patterns of COPs, including 19-Hydroxycholesterol, have been analyzed using a triple quadrupole mass spectrometer .

Physical And Chemical Properties Analysis

19-Hydroxycholesterol, like other hydroxycholesterols, does not exert the unique impact on membrane properties characteristic for cholesterol with regard to the influence on lipid chain order, membrane permeability, and formation of lateral domains .

科学研究应用

1. Internal Standard Compound in Gas Chromatography

19-Hydroxycholesterol has been proven to be a suitable internal standard compound for the simultaneous and quantitative determination of several sterols in various analytical samples by capillary gas chromatography . This includes the quantitative determination of β-cholestanol in human plasma . The use of 19-Hydroxycholesterol as an internal standard compound allows for accurate identification and estimation of many kinds of sterols in biological samples .

2. Investigation of Intestinal Flora

The quantitative determination of various sterols in feeds, feces, blood, and intestinal contents of experimental animals is crucial for investigating several unsolved problems related to the action of intestinal flora on compounds such as sterols and bile acids . 19-Hydroxycholesterol can be used in these investigations .

3. Biochemical Diagnosis

The concentration of β-cholestanol, a kind of sterol, in the serum of patients with cerebrotendinous xanthomatosis (CTX), a genetic disorder of cholesterol metabolism, increases abnormally . Therefore, the analysis of β-cholestanol in the serum of patients with CTX is useful from the viewpoint of biochemical diagnosis . 19-Hydroxycholesterol can be used for this purpose .

4. Influence on Immune Cells

Cholesterol and its oxidized forms, oxysterols, are ingested from foods and are synthesized de novo . They influence molecular and cellular events and subsequent biological responses of immune cells . 19-Hydroxycholesterol, being an oxysterol, can have similar effects .

5. Induction of Pro-Inflammatory State

The amount of dietary cholesterol influence on the levels of LDL cholesterol and blood oxysterols plays a significant role in the induction of a pro-inflammatory state in immune cells, leading to inflammatory disorders, including cardiovascular disease . As an oxysterol, 19-Hydroxycholesterol could potentially contribute to this process .

6. Immune Homeostasis

Cholesterol and oxysterols synthesized de novo in immune cells and stroma cells are involved in immune homeostasis . This homeostasis may also be influenced by an excess intake of dietary cholesterol . As an oxysterol, 19-Hydroxycholesterol could potentially play a role in this process .

未来方向

属性

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWIUNJQYGATHV-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971482 | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Hydroxycholesterol | |

CAS RN |

561-63-7 | |

| Record name | 19-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-ene-3,19-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)